LY2228820 - 862507-23-1

LY2228820

Catalog Number: EVT-279724
CAS Number: 862507-23-1
Molecular Formula: C26H37FN6O6S2
Molecular Weight: 612.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2228820, also known as Ralimetinib Mesylate, is a trisubstituted imidazole derivative developed by Eli Lilly and Company []. It acts as a potent and selective, ATP-competitive inhibitor of the α- and β-isoforms of p38 mitogen-activated protein kinase (p38 MAPK) [, , , ]. In scientific research, LY2228820 serves as a valuable tool to investigate the role of p38 MAPK in various biological processes, including inflammation, angiogenesis, and tumorigenesis [, , , , , , , , , , , , , , , , , , , , , ].

Mechanism of Action

LY2228820 functions as a potent and selective ATP-competitive inhibitor of p38 MAPK, primarily targeting the α and β isoforms [, ]. This inhibition prevents the phosphorylation of downstream targets of p38 MAPK, such as MAPKAPK-2 (MK2) [, , , ], heat shock protein 27 (HSP27) [, ], and activating transcription factor 2 (ATF2) []. By blocking this signaling cascade, LY2228820 disrupts various cellular processes regulated by p38 MAPK, ultimately leading to effects like:

  • Reduced cytokine production: LY2228820 inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, IL-8, and CXCL8, which are implicated in inflammation and tumor progression [, , , , , ].
  • Inhibition of angiogenesis: It disrupts angiogenesis by decreasing VEGF, bFGF, EGF, and IL-6-induced endothelial cord formation []. This anti-angiogenic effect contributes to its antitumor activity.
  • Induction of apoptosis and cell cycle arrest: LY2228820 can enhance the cytotoxic effects of chemotherapeutic agents, inducing apoptosis and G2/M cell cycle arrest in various cancer cells [, , ].
  • Modulation of tumor microenvironment: It can alter the tumor microenvironment by influencing macrophage polarization towards a less immunosuppressive phenotype [].
Applications
  • Studying hematopoietic stem cell expansion: Researchers investigate the effects of LY2228820 on hematopoietic stem cell expansion ex vivo, aiming to improve stem cell transplantation therapies [, ].

SB203580

  • Compound Description: SB203580 is a pyridinyl imidazole compound that acts as a selective inhibitor of p38 MAPK, specifically targeting the α and β isoforms. It has been widely used in research to investigate the role of p38 MAPK in various cellular processes, including inflammation and apoptosis. []
  • Relevance: SB203580 shares a similar mechanism of action with LY2228820, both acting as p38 MAPK inhibitors. They differ in their chemical structures, with SB203580 being a pyridinyl imidazole and LY2228820 a trisubstituted imidazole derivative. [, ] Research suggests that SB203580, like LY2228820, can modulate hematopoietic stem cell expansion. []

Rapamycin

  • Compound Description: Rapamycin, also known as sirolimus, is a macrolide compound with immunosuppressant properties. It inhibits mTORC1, a protein kinase involved in cell growth, proliferation, and survival. []
  • Relevance: While structurally unrelated to LY2228820, rapamycin has been investigated in combination with LY2228820 for potential synergistic effects in various cancers and in stem cell research. [, ] Studies show that co-inhibition of p38 MAPK (by LY2228820) and mTORC1 (by rapamycin) can enhance hematopoietic stem cell expansion and potentially improve outcomes in transplantation. [, ]

StemRegenin 1 (SR1)

  • Compound Description: StemRegenin 1 (SR1) is a small molecule that acts as an antagonist of the aryl hydrocarbon receptor (AHR). By inhibiting AHR, SR1 has been shown to promote the expansion of hematopoietic stem cells and potentially enhance their therapeutic potential. [, ]
  • Relevance: Although structurally distinct from LY2228820, SR1 has been investigated for its potential synergistic effects when used in combination with LY2228820 and rapamycin. [, ] Studies suggest that this triple combination can further promote ex vivo expansion of hematopoietic stem cells and potentially improve engraftment in transplantation settings. [, ]

SAHA (Vorinostat)

  • Compound Description: SAHA, also known as Vorinostat, is a histone deacetylase inhibitor (HDI) used in the treatment of cutaneous T-cell lymphoma. [] It acts by inhibiting the activity of HDAC enzymes, leading to changes in gene expression and inducing cell cycle arrest and apoptosis in cancer cells. []
  • Relevance: While structurally and mechanistically distinct from LY2228820, studies have investigated the combination of SAHA with CMPD1, a compound with structural similarities to LY2228820 and activity as an MK2 substrate-selective p38 inhibitor. [, ] Results suggest potential synergistic anti-leukemic effects. [, ]

CMPD1

  • Compound Description: CMPD1 is a small molecule inhibitor of p38 MAPK, specifically targeting the activity on MK2, a downstream substrate of p38. [, ]
  • Relevance: Though structurally distinct from LY2228820, both compounds exhibit inhibitory effects on the p38 MAPK pathway. [, ] While LY2228820 directly targets p38, CMPD1 acts on a downstream target, MK2. [, ] Studies show CMPD1 synergizes with HDAC inhibitors like SAHA in myeloid malignancies, suggesting a potential therapeutic approach. [, ]

Panobinostat

  • Compound Description: Panobinostat is a histone deacetylase inhibitor (HDI) used in the treatment of multiple myeloma. [, ] Similar to SAHA, it inhibits HDAC enzymes, inducing cell death in cancer cells.
  • Relevance: Panobinostat, while structurally different from LY2228820, shares a similar synergistic relationship with CMPD1, the MK2 substrate-selective p38 inhibitor, in the context of myeloid malignancies. [, ] This suggests a potential avenue for combination therapies targeting these pathways. [, ]

LY2228820 Dimesylate

  • Compound Description: LY2228820 Dimesylate is the dimesylate salt form of LY2228820. [, ] It exhibits similar inhibitory activity against p38 MAPK. [, ]
  • Relevance: As the salt form of LY2228820, it shares the same core structure and mechanism of action, targeting p38 MAPK. [, , ] The dimesylate salt formulation likely offers advantages in terms of pharmaceutical properties such as solubility and stability. []

Ralimetinib

  • Compound Description: Ralimetinib is the generic name for LY2228820 dimesylate. [, ]
  • Relevance: Ralimetinib is essentially the same compound as LY2228820, specifically referring to its clinically relevant dimesylate salt form. [, ] Any research or clinical data on ralimetinib directly applies to understanding the properties and activities of LY2228820. [, ]

Properties

CAS Number

862507-23-1

Product Name

LY2228820

IUPAC Name

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid

Molecular Formula

C26H37FN6O6S2

Molecular Weight

612.7 g/mol

InChI

InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4)

InChI Key

NARMJPIBAXVUIE-UHFFFAOYSA-N

SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Ralimetinib mesylate; LY2228820; LY-2228820; LY 2228820; LY2228820 dimesylate.

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.